1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea
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Overview
Description
“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” typically involves the reaction of cyclopropylmethylamine with 1-(pyridin-4-yl)ethyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted Thioureas: Compounds with similar structures but different substituents on the nitrogen atoms.
Pyridine-Containing Thioureas: Compounds with a pyridine ring attached to the thiourea group.
Uniqueness
“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” is unique due to the presence of both a cyclopropylmethyl group and
Properties
CAS No. |
155047-58-8 |
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Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
InChI Key |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Canonical SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Synonyms |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
Origin of Product |
United States |
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